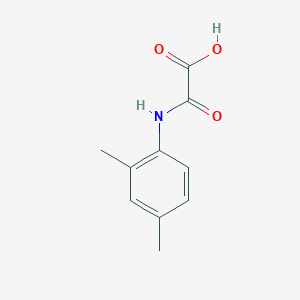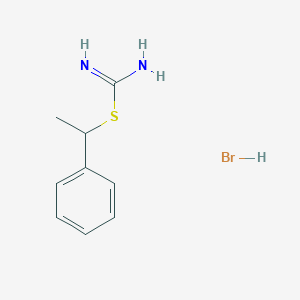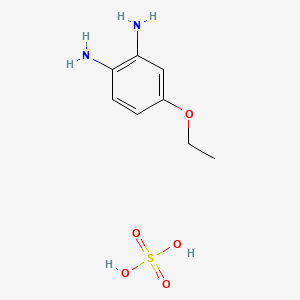 (2,4-ジメチルフェニル)アミノ酢酸 CAS No. 856336-39-5"
>
(2,4-ジメチルフェニル)アミノ酢酸 CAS No. 856336-39-5"
>
(2,4-ジメチルフェニル)アミノ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)aminoacetic acid is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a dimethylphenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety
科学的研究の応用
(2,4-Dimethylphenyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
作用機序
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of (2,4-Dimethylphenyl)aminoacetic acid . .
生化学分析
Biochemical Properties
(2,4-Dimethylphenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a ligand in copper-catalyzed coupling reactions, enabling the coupling of aryl halides with aliphatic acyclic secondary amines under mild conditions . This interaction highlights its potential as a catalyst in biochemical processes. Additionally, (2,4-Dimethylphenyl)aminoacetic acid may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
(2,4-Dimethylphenyl)aminoacetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. For example, it may impact the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of (2,4-Dimethylphenyl)aminoacetic acid involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes. For instance, (2,4-Dimethylphenyl)aminoacetic acid may form complexes with metal ions, facilitating catalytic reactions that are essential for various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Dimethylphenyl)aminoacetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2,4-Dimethylphenyl)aminoacetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of (2,4-Dimethylphenyl)aminoacetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes beyond a certain concentration . Understanding these dosage effects is essential for determining the safe and effective use of (2,4-Dimethylphenyl)aminoacetic acid in research and potential therapeutic applications.
Metabolic Pathways
(2,4-Dimethylphenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it may participate in reactions catalyzed by oxidoreductases, influencing the levels of specific metabolites . The compound’s involvement in these pathways can affect metabolic flux and the overall balance of metabolites within cells.
Transport and Distribution
The transport and distribution of (2,4-Dimethylphenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that (2,4-Dimethylphenyl)aminoacetic acid can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
(2,4-Dimethylphenyl)aminoacetic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within cells. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of (2,4-Dimethylphenyl)aminoacetic acid is crucial for elucidating its precise role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)aminoacetic acid typically involves a multi-step reaction process. One common method is to react 2,4-dimethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester. This methyl ester is then hydrolyzed to obtain the target product .
Industrial Production Methods
Industrial production methods for (2,4-Dimethylphenyl)aminoacetic acid are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(2,4-Dimethylphenyl)aminoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
類似化合物との比較
(2,4-Dimethylphenyl)aminoacetic acid can be compared with other similar compounds, such as:
(2,6-Dimethylphenyl)aminoacetic acid: Similar structure but with different positional isomers of the dimethylphenyl group.
(4-Methoxyphenyl)aminoacetic acid: Contains a methoxy group instead of dimethyl groups.
(4-Methylphenyl)aminoacetic acid: Contains a single methyl group instead of two
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups.
特性
IUPAC Name |
2-(2,4-dimethylanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(7(2)5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCXMRHZHUXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589706 |
Source


|
| Record name | (2,4-Dimethylanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856336-39-5 |
Source


|
| Record name | (2,4-Dimethylanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)








![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

